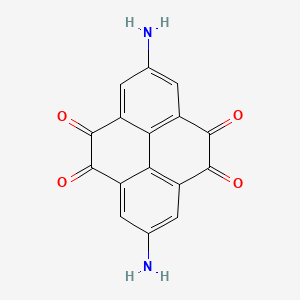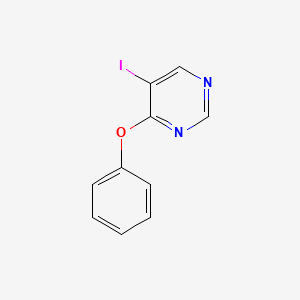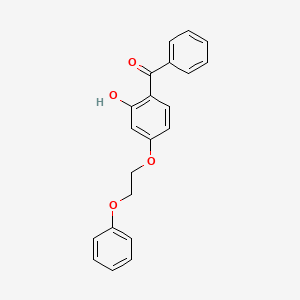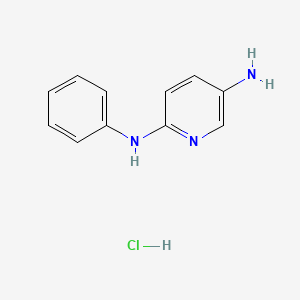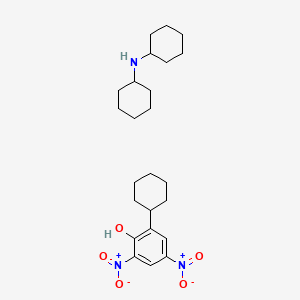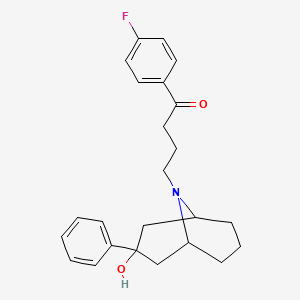
Indole, 3-(2-(dimethylamino)ethyl)-, sulfosalicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole, 3-(2-(dimethylamino)ethyl)-, sulfosalicylate is a compound that belongs to the class of indole derivatives. Indole itself is an aromatic heterocyclic organic compound consisting of a benzene ring fused to a pyrrole ring.
Méthodes De Préparation
The synthesis of indole derivatives, including Indole, 3-(2-(dimethylamino)ethyl)-, sulfosalicylate, typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones in the presence of an acid catalyst . Another method involves the Michael addition of indole to α,β-unsaturated ketones using catalytic gallium trichloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Indole derivatives undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, indole can participate in cycloaddition reactions, which are powerful transformations that involve the formation of new bonds through the concerted interaction of two or more unsaturated reactants . Common reagents used in these reactions include gallium trichloride, methanesulfonic acid, and N,N-dimethylmethylene ammonium chloride . Major products formed from these reactions include tetrahydrocarbazoles, azepinoindoles, and other complex heterocyclic structures .
Applications De Recherche Scientifique
Indole, 3-(2-(dimethylamino)ethyl)-, sulfosalicylate has been extensively studied for its scientific research applications. In chemistry, it serves as a versatile building block for the synthesis of diverse heterocyclic frameworks . In biology and medicine, indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . These compounds are also used in the development of new therapeutic agents for the treatment of various diseases .
Mécanisme D'action
The mechanism of action of Indole, 3-(2-(dimethylamino)ethyl)-, sulfosalicylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to act as agonists or antagonists at various serotonin receptors, which play a crucial role in their biological activities . The compound’s effects are mediated through the modulation of these receptors, leading to various physiological and pharmacological responses .
Comparaison Avec Des Composés Similaires
Indole, 3-(2-(dimethylamino)ethyl)-, sulfosalicylate can be compared with other similar compounds such as Indole, 3-(2-(diethylamino)ethyl)- . While both compounds share a similar indole backbone, their unique substituents confer different chemical and biological properties. For example, the dimethylamino group in this compound may result in different reactivity and biological activity compared to the diethylamino group in Indole, 3-(2-(diethylamino)ethyl)- . Other similar compounds include various indole derivatives that have been studied for their diverse biological activities .
Propriétés
Numéro CAS |
101831-88-3 |
|---|---|
Formule moléculaire |
C19H22N2O6S |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
3-carboxy-4-hydroxybenzenesulfonate;2-(1H-indol-3-yl)ethyl-dimethylazanium |
InChI |
InChI=1S/C12H16N2.C7H6O6S/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h3-6,9,13H,7-8H2,1-2H3;1-3,8H,(H,9,10)(H,11,12,13) |
Clé InChI |
POLHLQAMMDFKSL-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCC1=CNC2=CC=CC=C21.C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



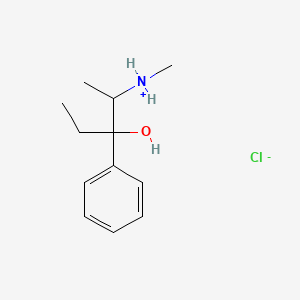
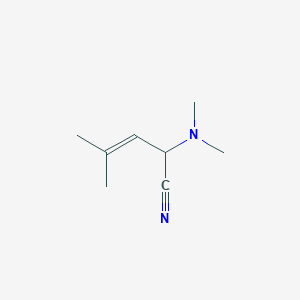
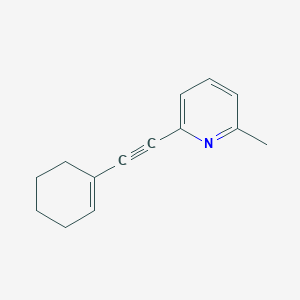
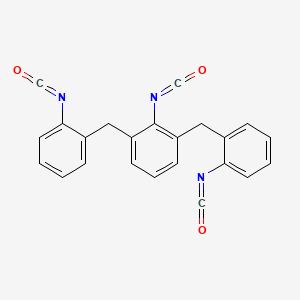
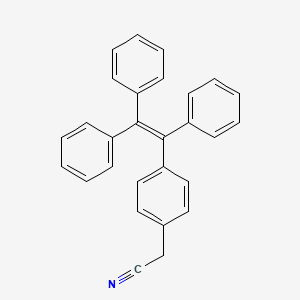
![2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B13742366.png)
